Aluminium dicalcium iron pentaoxide

Vue d'ensemble

Description

Aluminium dicalcium iron pentaoxide, also known as aluminum calcium iron oxide, is an inorganic compound with the chemical formula AlCa₂FeO₅. This compound is characterized by its black powder appearance, high density, and stability. It is relatively resistant to air and water, making it a stable material under various conditions .

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: this compound can be synthesized through solution methods or solid-state reactions. In the solution method, appropriate metal salts are dissolved in a solvent, followed by the addition of a reducing agent or precipitating agent to form the compound.

Physical Methods: High-temperature reactions and magnetic field treatments are also employed to prepare this compound.

Industrial Production Methods:

- Industrial production typically involves large-scale solid-state reactions where metal oxides are mixed and heated to high temperatures. This method is favored for its efficiency and scalability .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different oxides or mixed oxides.

Substitution Reactions: This compound can participate in substitution reactions where one or more of its constituent elements are replaced by other elements under specific conditions.

Common Reagents and Conditions:

- Reagents such as reducing agents, oxidizing agents, and various metal salts are commonly used in reactions involving this compound. Conditions typically include high temperatures and controlled atmospheres to facilitate the desired chemical transformations.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions could produce lower oxides or elemental forms of the constituent metals.

Applications De Recherche Scientifique

Aluminium dicalcium iron pentaoxide has a wide range of applications in scientific research and industry:

Battery Materials: Due to its good electrical conductivity, it is used as a cathode material in lithium-ion batteries and other types of batteries.

Magnetic Materials: Its magnetic properties make it suitable for the production of magnetic materials, including hard magnets.

Catalysis: The compound’s stability and reactivity make it a valuable catalyst in various chemical reactions.

Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and other biomedical applications due to its stability and biocompatibility.

Mécanisme D'action

The mechanism by which aluminium dicalcium iron pentaoxide exerts its effects is primarily through its interaction with other chemical species. Its molecular structure allows it to participate in various chemical reactions, acting as a catalyst or reactant. The pathways involved often include electron transfer processes and the formation of intermediate compounds that facilitate the desired chemical transformations .

Comparaison Avec Des Composés Similaires

Calcium Iron Aluminate (Ca₂FeAlO₅): This compound shares a similar chemical structure and properties with aluminium dicalcium iron pentaoxide.

Aluminum Calcium Iron Oxide (AlCa₂FeO₅): Another closely related compound with similar applications and chemical behavior.

Uniqueness:

- This compound is unique in its combination of electrical conductivity, magnetic properties, and stability. These characteristics make it particularly valuable in applications requiring durable and efficient materials, such as in battery technology and magnetic devices .

Activité Biologique

Aluminium dicalcium iron pentaoxide (ADIFP), with the chemical formula , is a compound of significant interest due to its unique properties and potential applications in various fields, including biomedicine and materials science. This article provides a comprehensive overview of the biological activity associated with ADIFP, supported by research findings, data tables, and case studies.

ADIFP is categorized under the calcium ferrite family and is characterized by its complex crystalline structure, often resembling the brownmillerite type lattice. Its notable properties include:

- Thermal Stability : High resistance to thermal degradation.

- Catalytic Activity : Potential to catalyze various chemical reactions, particularly in biomass conversion processes.

The unique incorporation of aluminum enhances its reactivity compared to other calcium ferrites, making it a subject of interest for both industrial and biomedical applications.

Biological Activity Overview

The biological activity of ADIFP can be assessed through various parameters such as cytotoxicity, biocompatibility, and antimicrobial properties. These factors are crucial for evaluating its potential use in medical applications, particularly in dental materials and bone regeneration.

Cytotoxicity Studies

Cytotoxicity refers to the degree to which a substance can harm cells. Research has shown that aluminum compounds can release ions that may be toxic to human biological systems. In particular:

- Aluminum Ion Release : Studies indicate that aluminum ions released during hydration can inhibit osteoblast function and mineralization of bone tissue .

- Cell Viability : In vitro studies involving human dental pulp stem cells (hDPSCs) have demonstrated that while certain aluminum-containing materials show acceptable cytotoxicity levels, prolonged exposure can lead to adverse effects on cell viability and function .

1. Endodontic Materials

In a comparative study of various endodontic materials, including those containing aluminum compounds, it was found that:

- ProRoot MTA : Exhibited significantly less inflammation compared to Geristore, a resin-based cement. The presence of aluminum in these materials was linked to enhanced inflammatory responses .

- Aluminum Pentaoxide Effects : The study highlighted that materials releasing aluminum ions could lead to abnormal tissue reactions akin to chemical insults.

2. Antimicrobial Activity

The antimicrobial properties of ADIFP have also been evaluated. A study assessed various calcium aluminate-based materials against common pathogens such as Enterococcus faecalis and Staphylococcus aureus:

- Inhibition Rates : Both ADIFP-containing materials demonstrated significant antimicrobial activity, effectively inhibiting bacterial growth through direct contact methods .

Data Tables

The following table summarizes key findings from studies assessing the biological properties of this compound:

| Property | Measurement Method | Result |

|---|---|---|

| Cytotoxicity | MTT Assay | Non-cytotoxic at low concentrations |

| Aluminum Ion Release | Ion Chromatography | Significant release detected |

| Antimicrobial Activity | Agar Diffusion Method | Effective against E. faecalis and S. aureus |

| Inflammatory Response | Histological Analysis | Higher inflammation with prolonged exposure |

Propriétés

IUPAC Name |

aluminum;dicalcium;iron(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.2Ca.Fe.5O/q+3;2*+2;+3;5*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWMJKGGLUJAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

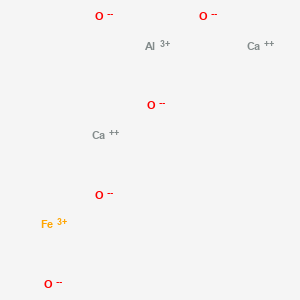

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Ca+2].[Ca+2].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCa2FeO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | Aluminum calcium iron oxide (AlCa2FeO5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12068-35-8 | |

| Record name | Aluminum calcium iron oxide (AlCa2FeO5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum calcium iron oxide (AlCa2FeO5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium dicalcium iron pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.